(2,4-Dimethylphenoxy)acetyl chloride
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Overview
Description
Synthesis Analysis
Acetyl chloride is a versatile reagent in organic synthesis, as demonstrated in the papers. It is used in the synthesis of various phosphonate and phosphinate derivatives , as well as in the preparation of cyclic α-aminophosphonates . The synthesis often involves multi-component condensation reactions, where acetyl chloride facilitates the formation of key intermediates. For example, in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, acetyl chloride is used in a three-component reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite .
Molecular Structure Analysis
The molecular structure of compounds synthesized using acetyl chloride can be complex and is often confirmed using techniques such as X-ray diffraction analysis. For instance, the stereochemistry of cyclic α-aminophosphonates synthesized with acetyl chloride was studied, and the structure of the products was confirmed by recrystallization and X-ray diffraction analysis . Similarly, the molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were characterized by X-ray single crystal diffraction .
Chemical Reactions Analysis
Acetyl chloride participates in various chemical reactions, including the scission of 2,4-dimethyl-1,3-dioxolane, where it produces chloropropylacetates and other products . The reaction mechanism often involves the formation of intermediate α-chloroesters, which can undergo further reactions such as polymerization . The reactivity and selectivity of acetyl chloride in these reactions are influenced by the presence of catalysts like ZnCl2 and the structural characteristics of the substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetyl chloride derivatives are influenced by their molecular structure. For example, the steric hindrance in the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects their reactivity in substitution reactions in aqueous solutions . The vibrational wavenumbers and chemical shift values of acetyl chloride derivatives can be computed using density functional theory (DFT), providing insights into their physical properties . The experimental IR spectra and NMR data are used to confirm these computational predictions and to characterize the compounds further .
Scientific Research Applications
Catalysis and Synthesis
(2,4-Dimethylphenoxy)acetyl chloride has been utilized in catalysis and synthesis. For instance, the compound has been involved in the efficient synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO and ZnO–acetyl chloride catalysts. These reactions are crucial for the production of complex organic structures, showing the compound's utility in facilitating diverse chemical transformations (Maghsoodlou et al., 2010).
Pesticide Development
The compound has relevance in the field of pesticide development. New powder diffraction data for some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, have been characterized by X-ray powder diffraction. This characterization is essential for understanding the properties and potential applications of these pesticide candidates (Olszewska et al., 2011).
Organic Synthesis and Chemical Analysis
In organic synthesis, (2,4-Dimethylphenoxy)acetyl chloride is a versatile reagent. For instance, it has been involved in the organosilicon-mediated regioselective acetylation of carbohydrates. This process demonstrates the compound's utility in achieving selective protection patterns in complex organic molecules, crucial for the development of pharmaceuticals and other bioactive compounds (Zhou et al., 2012).
Sensor Technology
The compound's utility extends to sensor technology. For example, it has been used in the development of a novel ionophore in plasticized poly(vinyl chloride) matrix membrane sensors for barium ions. This illustrates its role in advancing sensor technology for detecting and measuring specific chemical species (Hassan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVVWZVAMVWKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608040 |
Source
|
Record name | (2,4-Dimethylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenoxy)acetyl chloride | |
CAS RN |
15516-45-7 |
Source
|
Record name | (2,4-Dimethylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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